4-(2-Methoxyethoxymethoxy)benzonitrile
Description
Properties
CAS No. |
104575-17-9 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
4-(2-methoxyethoxymethoxy)benzonitrile |
InChI |
InChI=1S/C11H13NO3/c1-13-6-7-14-9-15-11-4-2-10(8-12)3-5-11/h2-5H,6-7,9H2,1H3 |
InChI Key |
IMVBSNRPUVKGNF-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCOC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
Benzonitrile derivatives differ primarily in substituent type, position, and electronic effects. Key examples include:
Key Observations :
Key Observations :
Photophysical and Optical Properties
The π-conjugation length and substituent electronic effects dictate optical behavior:
Key Observations :
Q & A
Q. What approaches reconcile discrepancies between predicted and observed photophysical properties in benzonitrile-based TADF materials?
- Methodological Answer :
- Solvent Effects : Re-evaluate calculations with explicit solvent models (e.g., PCM for polarity) .
- Conformational Analysis : Use DFT to model twisted intramolecular charge-transfer (TICT) states that may quench fluorescence .
- Experimental Replication : Repeat measurements under standardized conditions (e.g., degassed solvents) to exclude oxygen quenching artifacts .
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